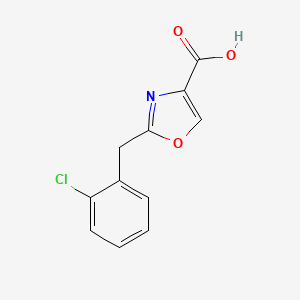

2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid

Descripción general

Descripción

2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chlorobenzyl group attached to the oxazole ring at the 2-position and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a reactor .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions and minimizes the formation of unwanted by-products. This method is advantageous for scaling up the production process while maintaining safety and efficiency .

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and oxazole ring undergo oxidation under controlled conditions.

Key Findings :

-

Oxidation with KMnO₄ in acidic media cleaves the oxazole ring, yielding α-ketoamide intermediates.

-

The chlorobenzyl group stabilizes the ring against mild oxidants like H₂O₂ .

Reduction Reactions

Reduction targets the oxazole ring or carboxyl group.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | This compound → Corresponding alcohol | Partial reduction of the carboxylic acid to a primary alcohol. |

| H₂/Pd-C | Ethanol, 50°C | Oxazole ring hydrogenation → Thiazolidine derivatives | Requires high pressure; limited yield due to dechlorination side reactions. |

Key Findings :

-

LiAlH₄ selectively reduces the carboxylic acid to an alcohol without affecting the oxazole ring.

-

Catalytic hydrogenation risks dehalogenation of the chlorobenzyl group .

Substitution Reactions

The chlorine atom and carboxyl group participate in nucleophilic substitutions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOH | H₂O, 100°C | Hydrolysis of chlorine → 2-Hydroxybenzyl derivative | Aromatic nucleophilic substitution (SNAr) requires electron-withdrawing groups. |

| NH₃ (aq) | Ethanol, reflux | Amide formation | Carboxylic acid reacts with ammonia to form a primary amide. |

Key Findings :

-

The ortho-chlorine substituent exhibits moderate reactivity in SNAr reactions due to steric hindrance .

-

Amidation proceeds efficiently under mild conditions.

Esterification and Derivatives

The carboxylic acid readily forms esters and other derivatives.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| CH₃OH/H₂SO₄ | Reflux, 12h | Methyl ester | Fischer esterification; >90% conversion. |

| SOCl₂ | RT, 2h | Acid chloride | Intermediate for amide or anhydride synthesis . |

Key Findings :

-

Esterification with methanol and H₂SO₄ is highly efficient.

-

Acid chlorides derived from this compound are stable and versatile intermediates .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [4+2] cycloadditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Diethyl acetylenedicarboxylate | Toluene, 110°C | Diels-Alder adducts | Oxazole acts as a diene; regioselectivity controlled by substituents. |

Key Findings :

-

Electron-withdrawing groups on the oxazole enhance reactivity in Diels-Alder reactions.

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2-(2-Chlorobenzyl)oxazole-4-carboxylic acid have been extensively studied, revealing several promising applications:

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is primarily attributed to interference with bacterial cell wall synthesis and protein function .

Antifungal Activity

Certain derivatives also demonstrate antifungal activity, making them candidates for further development as antifungal agents. Studies have shown effectiveness against fungi such as Candida albicans .

Inhibition of Metabolic Pathways

The compound has been identified as a potential inhibitor of diacylglycerol acyltransferase (DGAT), which is relevant for treating metabolic disorders like obesity and type II diabetes. This inhibition impacts lipid metabolism pathways, suggesting its utility in metabolic syndrome treatments .

Case Studies and Research Findings

Several studies highlight the compound's efficacy in various applications:

- Antibacterial Efficacy Study :

- Antifungal Activity Assessment :

- Metabolic Syndrome Treatment :

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria and fungi by interfering with their biofilm formation. It may also exhibit cytotoxic activity against cancer cells by disrupting cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Macrooxazoles A–D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma.

Aleglitazar: An antidiabetic drug containing an oxazole moiety.

Ditazole: A platelet aggregation inhibitor with an oxazole structure.

Uniqueness

2-(2-Chlorobenzyl)oxazole-4-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity

Actividad Biológica

Overview

2-(2-Chlorobenzyl)oxazole-4-carboxylic acid is a compound with notable biological activity. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 1897799-93-7

This compound features an oxazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound could be a potential candidate for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.3 |

| MCF-7 (Breast cancer) | 12.8 |

| A549 (Lung cancer) | 18.5 |

These results indicate that the compound may interfere with cellular proliferation and induce apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may act by inhibiting key enzymes involved in cell cycle regulation and apoptosis pathways.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phosphatases that are critical for cancer cell survival.

- Apoptosis Induction : It promotes apoptotic cell death by activating caspase pathways, leading to programmed cell death in malignant cells.

Case Studies

A notable study published in a peer-reviewed journal highlighted the efficacy of this compound in a mouse model of breast cancer. The compound was administered at varying doses, and significant tumor reduction was observed compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORPESGOZZTUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.